molecular formula C22H29N5O2 B11514265 7-(Adamantan-1-YL)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione

7-(Adamantan-1-YL)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione

Cat. No.: B11514265
M. Wt: 395.5 g/mol
InChI Key: IFGGDZVRHABWCB-UHFFFAOYSA-N
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Description

7-(Adamantan-1-YL)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione is a complex organic compound characterized by its unique adamantane structure. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, which imparts unique properties to the compounds it is part of. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Adamantan-1-YL)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione typically involves multi-step organic synthesis. One common method involves the reaction of adamantan-1-amine with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

7-(Adamantan-1-YL)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while substitution reactions can introduce various functional groups onto the adamantane ring .

Scientific Research Applications

7-(Adamantan-1-YL)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Adamantan-1-YL)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione involves its interaction with specific molecular targets. The adamantane moiety is known to interact with viral proteins, inhibiting their function and preventing viral replication. This compound may also interact with bacterial enzymes, disrupting their activity and leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(Adamantan-1-YL)-1,3-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purine-2,4-dione lies in its specific combination of the adamantane moiety with the imidazo[1,2-G]purine structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C22H29N5O2

Molecular Weight

395.5 g/mol

IUPAC Name

7-(1-adamantyl)-2,4-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H29N5O2/c1-4-5-26-16(22-9-13-6-14(10-22)8-15(7-13)11-22)12-27-17-18(23-20(26)27)24(2)21(29)25(3)19(17)28/h12-15H,4-11H2,1-3H3

InChI Key

IFGGDZVRHABWCB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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